Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate
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Overview
Description
Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate is a chemical compound with the molecular formula C14H19NO2. It is a derivative of pyridine and is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a tert-butyl group, a pyridinylmethyl group, and an allyl carbonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate typically involves the reaction of pyridin-4-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinylmethyl group.
Reduction: Reduced derivatives with the removal of the carbonate group.
Substitution: Substituted products with new functional groups replacing the carbonate group.
Scientific Research Applications
Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active intermediates. Additionally, it can bind to specific receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (2-(pyridin-3-ylmethyl)allyl) carbonate
- Tert-butyl (2-(pyridin-2-ylmethyl)allyl) carbonate
Uniqueness
Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-4-ylmethyl)prop-2-enyl carbonate |
InChI |
InChI=1S/C14H19NO3/c1-11(9-12-5-7-15-8-6-12)10-17-13(16)18-14(2,3)4/h5-8H,1,9-10H2,2-4H3 |
InChI Key |
NMZJWPNUTNVBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(=C)CC1=CC=NC=C1 |
Origin of Product |
United States |
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